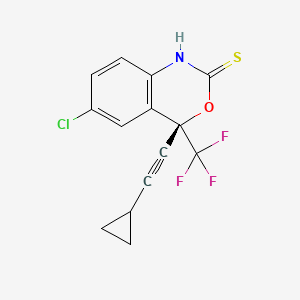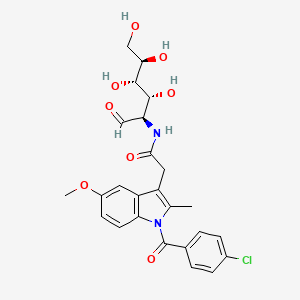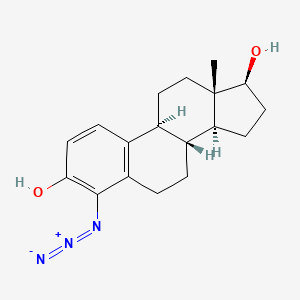
2'-Deoxy-4-aminopyrazolopyrimidineribofuranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminopyrazolopyrimidine-2’-deoxyribofuranoside is a compound that has garnered significant interest in the field of medicinal chemistry. It is a derivative of the 4-aminopyrazolopyrimidine scaffold, which is known for its potential in designing small-molecule inhibitors for various diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminopyrazolopyrimidine-2’-deoxyribofuranoside typically involves the modification of the 4-aminopyrazolopyrimidine scaffold. This process includes the attachment of a deoxyribofuranoside moiety to the core structure. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with industrial standards for purity and safety .
化学反応の分析
Types of Reactions
4-Aminopyrazolopyrimidine-2’-deoxyribofuranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
科学的研究の応用
4-Aminopyrazolopyrimidine-2’-deoxyribofuranoside has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions at the molecular level.
Medicine: It is explored for its potential as a small-molecule inhibitor in the treatment of diseases, particularly those involving kinase activity.
Industry: It finds applications in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-aminopyrazolopyrimidine-2’-deoxyribofuranoside involves its interaction with specific molecular targets, such as kinases. By binding to these targets, it can inhibit their activity, thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, particularly in diseases where kinase activity is dysregulated .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its role in kinase inhibition and cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another scaffold used in designing kinase inhibitors.
Uniqueness
4-Aminopyrazolopyrimidine-2’-deoxyribofuranoside is unique due to its specific structure, which allows for the attachment of a deoxyribofuranoside moiety. This modification enhances its potential as a therapeutic agent by improving its binding affinity and specificity for certain molecular targets .
特性
CAS番号 |
4302-99-2 |
|---|---|
分子式 |
C10H13N5O3 |
分子量 |
251.24 g/mol |
IUPAC名 |
(2R,3S)-5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-5-2-14-15(10(5)13-4-12-9)8-1-6(17)7(3-16)18-8/h2,4,6-8,16-17H,1,3H2,(H2,11,12,13)/t6-,7+,8?/m0/s1 |
InChIキー |
GQDCTRKQKKYCHJ-KJFJCRTCSA-N |
SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O |
異性体SMILES |
C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3C=N2)N)CO)O |
正規SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O |
同義語 |
2'-deoxy-4-aminopyrazolopyrimidineribofuranoside 4-amino-1-(2-deoxypentofuranosyl)-1H-pyrazolo(3,4-d)pyrimidine 4-aminopyrazolo(3,4-d)pyrimidine-2'-deoxyriboside 4-aminopyrazolopyrimidine-2'-deoxyribofuranoside 4-aminopyrazolopyrimidine-2'-deoxyribofuranoside, (beta-D-erythro)-isomer 8-aza-7-deazaadenosine pyrazolo(3,4-d)pyrimidin-4-amine N(9)-(2'-deoxyribofuranoside) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1231742.png)



![2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile](/img/structure/B1231751.png)
![1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-oxolanylmethyl)thiourea](/img/structure/B1231752.png)
![5-bromo-N-[6-[[(5-bromo-2-furanyl)-oxomethyl]amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1231755.png)

![2-(2-Methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone](/img/structure/B1231758.png)
![2,4-dimethyl-6-oxo-N-[(2,4,6-trifluorophenyl)methyl]-3-pyrancarboxamide](/img/structure/B1231759.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1231760.png)
![(1R,6S)-6-hydroxy-5-methylidene-1-[(1R,2S)-1,2,3-trihydroxy-2-methylpropyl]-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione](/img/structure/B1231761.png)
![2,5-dimethyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(2-naphthalenylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-3-pyrazolecarboxamide](/img/structure/B1231762.png)
